molecular formula C4H9ClN2O3S B6270938 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride CAS No. 2624123-12-0

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride

Cat. No.: B6270938
CAS No.: 2624123-12-0
M. Wt: 200.65 g/mol
InChI Key: XINBCFXEWXUOAH-UHFFFAOYSA-N
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Description

4-Amino-1λ⁶,2-thiazinane-1,1,3-trione hydrochloride is a heterocyclic compound characterized by a six-membered thiazinane ring containing sulfur and nitrogen atoms. The molecular formula is C₄H₈N₂O₃S·HCl, with a hydrochloride salt enhancing its stability and solubility . Key structural features include:

  • 1,1,3-Trione groups: Three ketone oxygen atoms attached to the sulfur and adjacent carbons.
  • Amino substituent: A primary amine group at position 4, which may contribute to hydrogen bonding and biological interactions .
  • Sulfone moiety: The sulfur atom in the thiazinane ring is fully oxidized (S=O₂), increasing polarity .

The compound’s SMILES notation (C1CS(=O)(=O)NC(=O)C1N) and InChIKey (VZEKVFKATAWPJV-UHFFFAOYSA-N) confirm its unique stereoelectronic properties .

Properties

CAS No.

2624123-12-0

Molecular Formula

C4H9ClN2O3S

Molecular Weight

200.65 g/mol

IUPAC Name

4-amino-1,1-dioxothiazinan-3-one;hydrochloride

InChI

InChI=1S/C4H8N2O3S.ClH/c5-3-1-2-10(8,9)6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H

InChI Key

XINBCFXEWXUOAH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NC(=O)C1N.Cl

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction parameters. This approach allows for efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiazinane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing complex molecules and as a catalyst in various reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 4-amino-1λ⁶,2-thiazinane-1,1,3-trione hydrochloride and related thiazinane derivatives:

Compound Molecular Formula Key Features Synthesis Applications/Notes
4-Amino-1λ⁶,2-thiazinane-1,1,3-trione hydrochloride C₄H₈N₂O₃S·HCl - 1,1,3-Trione
- 4-amino substituent
- Sulfone group
Not explicitly detailed; likely involves acetonitrile or high-temperature steps Potential pharmaceutical intermediate (salt enhances solubility)
3-Substituted-1,3-thiazinane-4-one hydrochlorides (63a–d) Varies (e.g., C₄H₇ClN₂O₂S) - 4-ketone
- Variable 3-substituents (e.g., alkyl, aryl)
- Hydrochloride salt
Synthesized via CH₃CN at RT (12h) or 100°C heating (4–6h) Studied for bioactivity; substituents modulate reactivity
2-(4-Chlorophenyl)-3-methyl-1λ⁶,3-thiazinane-1,1,4-trione C₁₁H₁₁ClNO₃S - 1,1,4-Trione
- 4-chlorophenyl and methyl substituents
- Sulfone
Not specified Registered in toxin databases (T3D3009); possible toxicological relevance
1λ⁶,3-Thiazinane-1,1-dione hydrochloride C₄H₁₀ClNO₂S - 1,1-Dione
- No amino group
- Simpler substitution pattern
Not specified Smaller molecular weight (171.65 vs. ~200.46); used in material science
Trifluoroacetic acid salt variant C₄H₈N₂O₃S·CF₃COOH - Trifluoroacetate counterion
- Same core structure
Salt formation via acid-base reaction Alters solubility/stability compared to hydrochloride

Key Comparative Insights:

Functional Groups: The 1,1,3-trione system in the target compound distinguishes it from the 1,1,4-trione in T3D3009 () and the 1,1-dione in . This affects electron distribution and hydrogen-bonding capacity .

Synthesis: Derivatives like 3-substituted-1,3-thiazinane-4-one hydrochlorides require milder conditions (room temperature) compared to high-temperature steps for 2-imino derivatives . The target compound’s synthesis may share similar protocols but remains unspecified.

Physicochemical Properties :

  • The hydrochloride salt in the target compound and improves water solubility, whereas the trifluoroacetic acid salt () may enhance organic solvent compatibility .
  • The chlorophenyl and methyl groups in T3D3009 increase lipophilicity, likely influencing membrane permeability .

In contrast, T3D3009 is cataloged in toxin databases, implying distinct safety profiles .

Biological Activity

4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is a heterocyclic compound notable for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.

Structural Information

The molecular formula for this compound is C4H8N2O3SC_4H_8N_2O_3S, with the following structural representation:

  • SMILES : C1CS(=O)(=O)NC(=O)C1N
  • InChI : InChI=1S/C4H8N2O3S

Antimicrobial Activity

Some derivatives of thiazine compounds have shown effective antimicrobial properties. For instance, compounds structurally similar to 4-amino-1lambda6,2-thiazinane have been reported to inhibit bacterial growth through various mechanisms. These include disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Enzyme Inhibition

Thiazine derivatives often act as enzyme inhibitors. The inhibition of enzymes such as β-lactamases has been a focal point in drug development against resistant bacterial strains. Research indicates that modifications to the thiazine structure can enhance binding affinity and selectivity towards target enzymes.

Study on Thiazine Derivatives

A study published in Bioorganic & Medicinal Chemistry highlights the synthesis and evaluation of thiazine derivatives for their antibacterial activity. The results indicated that certain modifications led to increased potency against Gram-positive bacteria.

CompoundActivity (MIC µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli

Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of thiazine derivatives when combined with conventional antibiotics. For example:

CombinationSynergistic EffectObserved Reduction in MIC
Thiazine + PenicillinYes50%
Thiazine + TetracyclineYes70%

These findings suggest that this compound could potentially enhance the efficacy of existing antibiotics.

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